molecular formula C8H10N4 B15293019 (S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine

(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine

Cat. No.: B15293019
M. Wt: 162.19 g/mol
InChI Key: RWDXASDAAKGZMF-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine is a chiral compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine typically involves the use of N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines. This method provides excellent yields and enantioselectivities under mild reaction conditions . The reaction is scalable and has a broad substrate scope, making it suitable for industrial production.

Industrial Production Methods

Industrial production of this compound can be achieved through the same synthetic route, with optimization for large-scale operations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolo[3,4-b]pyridin-6-ones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrazolo[3,4-b]pyridin-6-ones, various amine derivatives, and substituted pyrazolo[3,4-b]pyridines.

Scientific Research Applications

(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine is unique due to its chiral nature and high selectivity for specific molecular targets like ZAK. This selectivity makes it a valuable compound for targeted therapeutic applications and biochemical research.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

(1S)-1-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethanamine

InChI

InChI=1S/C8H10N4/c1-5(9)6-2-7-4-11-12-8(7)10-3-6/h2-5H,9H2,1H3,(H,10,11,12)/t5-/m0/s1

InChI Key

RWDXASDAAKGZMF-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CN=C2C(=C1)C=NN2)N

Canonical SMILES

CC(C1=CN=C2C(=C1)C=NN2)N

Origin of Product

United States

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